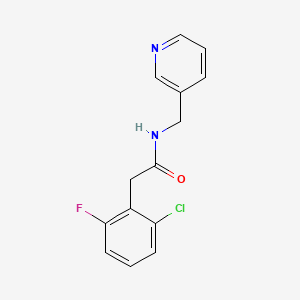

2-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a broader class of chemicals known for their potential applications in medicinal chemistry, particularly as inhibitors for specific enzymes such as thrombin. The presence of chloro, fluoro, and acetamide functional groups suggests a complex synthesis pathway and diverse chemical behavior, which may lend the compound specific biological activities and physicochemical properties.

Synthesis Analysis

Synthesis of similar compounds, such as 2-(2-Chloro-6-fluorophenyl)acetamides, involves intricate steps that ensure the introduction of specific functional groups at designated positions on the benzene ring. These synthesis routes typically employ halogenation, amide formation, and sometimes, nucleophilic substitution reactions to achieve the desired molecular structure (Lee et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds closely related to "2-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acetamide" has been elucidated through various spectroscopic methods, including NMR, IR, and sometimes X-ray crystallography. These analyses reveal the spatial arrangement of atoms and functional groups, highlighting the molecule's geometric and electronic characteristics critical for its biological activity (Ping, 2007).

Chemical Reactions and Properties

Compounds with chloro, fluoro, and acetamide functionalities engage in a variety of chemical reactions. These include nucleophilic substitution (where the chlorine or fluorine atoms can be replaced by other nucleophiles), hydrolysis (particularly of the acetamide group under certain conditions), and interactions with biomolecules through hydrogen bonding or ionic interactions, which are critical for their biological activities (Banks et al., 1996).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecule's specific functional groups and their arrangement. For instance, the presence of halogen atoms can significantly affect the compound's lipophilicity, which in turn influences its solubility in different solvents. These properties are crucial for determining the compound's suitability in various applications, including pharmaceutical formulations (Euler et al., 2004).

Chemical Properties Analysis

The chemical behavior of "2-(2-chloro-6-fluorophenyl)-N-(3-pyridinylmethyl)acetamide" can be inferred from related compounds, which exhibit a range of reactivities due to their functional groups. The acetamide group, for example, can participate in acylation reactions or act as a hydrogen bond donor or acceptor, affecting the compound's interaction with biological targets. Meanwhile, the chloro and fluoro groups might undergo dehalogenation or influence the molecule's electronic distribution, respectively, affecting its reactivity and binding affinity (Sunder et al., 2013).

特性

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFN2O/c15-12-4-1-5-13(16)11(12)7-14(19)18-9-10-3-2-6-17-8-10/h1-6,8H,7,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVRWAONAIVGBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CN=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49640790 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(2-chloro-6-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5731605.png)

![methyl 5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoate](/img/structure/B5731616.png)

![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5731623.png)

![N'-[(2,4-dimethylphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5731630.png)

![4-({4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5731647.png)

![N'-[1-(4-chlorophenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5731657.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5731680.png)